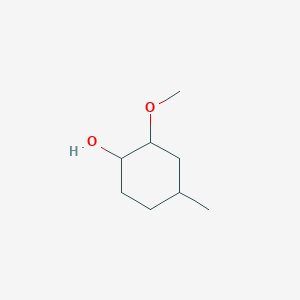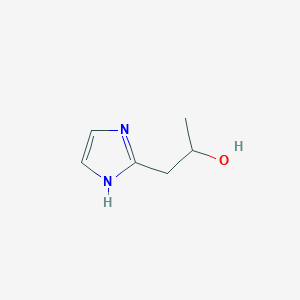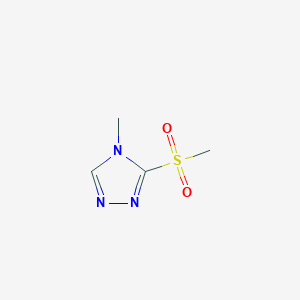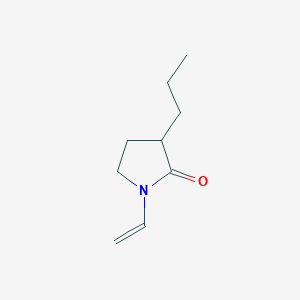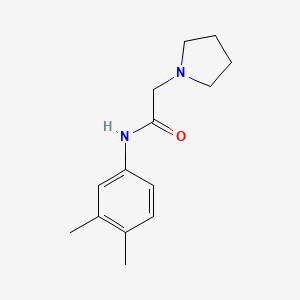
N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide
説明
N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide (DMPA) is a synthetic compound that has been used for many years in laboratory experiments and scientific research. It is a white powder that is soluble in water and has a low melting point. DMPA has been used in various scientific research applications and has shown to have biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide is not fully understood, but it is thought to act by blocking the action of certain enzymes and G-protein coupled receptors. It is thought to inhibit the activity of acetylcholinesterase and tyrosine kinase, which are involved in the regulation of cell signaling. It is also thought to block the action of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and tyrosine kinase, which are involved in the regulation of cell signaling. It has also been shown to block the action of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways. In addition, N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
実験室実験の利点と制限
N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide has several advantages and limitations for lab experiments. One advantage is that it is highly soluble in water and has a low melting point, making it easy to use in experiments. Another advantage is that it is relatively inexpensive and can be synthesized in a two-step process. However, there are some limitations to using N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide in experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects. Another limitation is that it can be toxic at high concentrations, so care must be taken when using it in experiments.
将来の方向性
There are many possible future directions for N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide research. One possible direction is to further study its mechanism of action and its effects on cell signaling pathways. Another possible direction is to study its effects on drug delivery, as it has been shown to create nanoparticles that can be used to transport drugs to specific areas of the body. Additionally, further research could be done to explore the potential therapeutic uses of N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide, such as its anti-inflammatory, anti-oxidative, and anti-cancer effects. Finally, further research could be done to explore the potential toxicity of N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide at high concentrations.
合成法
N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide can be synthesized by a two-step process. The first step involves reacting 3,4-dimethylphenol with pyrrolidine in a basic solution. This reaction forms a pyrrolidine intermediate that is then reacted with acetic anhydride to form N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide. This reaction is highly efficient and yields a high yield of the desired product.
科学的研究の応用
N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide has been used in many scientific research applications, including in the study of enzyme inhibition, cell signaling, and drug delivery. It has been used to study the inhibition of enzymes such as acetylcholinesterase and tyrosine kinase. It has also been used to study cell signaling by blocking the action of G-protein coupled receptors. Finally, N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide has been used to study drug delivery by creating nanoparticles that can be used to transport drugs to specific areas of the body.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-6-13(9-12(11)2)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMRZQJXKGBIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251692 | |
| Record name | N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114402-15-2 | |
| Record name | N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114402-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethylphenyl)-1-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




